![molecular formula C15H15N3O5S B5856103 N-[4-(aminosulfonyl)benzyl]-3-methyl-4-nitrobenzamide](/img/structure/B5856103.png)
N-[4-(aminosulfonyl)benzyl]-3-methyl-4-nitrobenzamide
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Overview
Description
N-[4-(aminosulfonyl)benzyl]-3-methyl-4-nitrobenzamide, commonly known as NMSBA, is a chemical compound that has been developed for scientific research purposes. It is a member of the family of benzamides, which are known to have a wide range of biological activities. NMSBA is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms.
Mechanism of Action
NMSBA exerts its biological effects by inhibiting the activity of the enzyme N-[4-(aminosulfonyl)benzyl]-3-methyl-4-nitrobenzamide. N-[4-(aminosulfonyl)benzyl]-3-methyl-4-nitrobenzamide is involved in DNA repair mechanisms and plays a crucial role in maintaining genomic stability. Inhibition of N-[4-(aminosulfonyl)benzyl]-3-methyl-4-nitrobenzamide leads to the accumulation of DNA damage, which can result in cell death. NMSBA has been shown to selectively target cancer cells that have defects in DNA repair mechanisms, making it a potential therapeutic agent for cancer treatment.
Biochemical and Physiological Effects:
NMSBA has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in cancer treatment. In addition, NMSBA has been found to reduce inflammation by inhibiting the production of inflammatory cytokines. Furthermore, NMSBA has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of using NMSBA in lab experiments is its selectivity towards cancer cells with defects in DNA repair mechanisms. This makes it a potential therapeutic agent for cancer treatment. However, one of the limitations of using NMSBA is its toxicity towards normal cells, which can limit its therapeutic potential.
Future Directions
There are several future directions for the research on NMSBA. One of the potential applications of NMSBA is in combination therapy with other cancer treatments such as chemotherapy and radiation therapy. In addition, further research is needed to investigate the potential applications of NMSBA in the treatment of neurodegenerative diseases. Furthermore, the development of more selective N-[4-(aminosulfonyl)benzyl]-3-methyl-4-nitrobenzamide inhibitors with reduced toxicity towards normal cells is an area of active research.
Synthesis Methods
The synthesis of NMSBA involves the reaction of 4-nitro-3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-(4-aminosulfonylphenyl)acetamide to form N-(4-(aminosulfonyl)benzyl)-3-methyl-4-nitrobenzamide.
Scientific Research Applications
NMSBA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment. In addition, NMSBA has been found to have anti-inflammatory properties and can reduce the severity of inflammatory diseases such as arthritis. Furthermore, NMSBA has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
3-methyl-4-nitro-N-[(4-sulfamoylphenyl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5S/c1-10-8-12(4-7-14(10)18(20)21)15(19)17-9-11-2-5-13(6-3-11)24(16,22)23/h2-8H,9H2,1H3,(H,17,19)(H2,16,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYIVGXULFZNZBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NCC2=CC=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4-nitro-N-(4-sulfamoyl-benzyl)-benzamide |
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